molecular formula C12H7Cl3S B13793171 Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- CAS No. 55759-88-1

Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-

Cat. No.: B13793171
CAS No.: 55759-88-1
M. Wt: 289.6 g/mol
InChI Key: VEJJRNAKABCDJC-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound "Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-" (hereafter referred to as Compound A) is a benzene derivative with two chlorine substituents at the 2- and 4-positions and a 4-chlorophenylthio group at the 1-position. Its molecular formula is C₁₂H₇Cl₃S, and it belongs to the class of organochlorine thioethers.

For instance, describes the reaction of thiol-containing intermediates with chloroacetamides in ethanol under basic conditions (sodium acetate), suggesting a plausible route for Compound A’s synthesis .

However, unlike tetrasul (revoked for tolerances due to regulatory concerns), Compound A’s reduced chlorine substitution (two vs. three chlorine atoms) may alter its environmental persistence or toxicity profile .

Properties

CAS No.

55759-88-1

Molecular Formula

C12H7Cl3S

Molecular Weight

289.6 g/mol

IUPAC Name

2,4-dichloro-1-(4-chlorophenyl)sulfanylbenzene

InChI

InChI=1S/C12H7Cl3S/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H

InChI Key

VEJJRNAKABCDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation via Nucleophilic Aromatic Substitution of 2,4-Dichlorobenzenesulfonyl Chloride with 4-Chloroaniline (Related Sulfonamide Precursor)

Although this method is for a closely related sulfonamide compound (2,4-dichloro-N-(4-chlorophenyl)benzenesulfonamide), it provides foundational chemistry for the preparation of related 2,4-dichlorobenzene derivatives with 4-chlorophenyl substituents.

  • Step 1: Chlorosulfonic acid is added dropwise to a solution of 1,3-dichlorobenzene in chloroform at low temperature (273 K). This forms 2,4-dichlorobenzenesulfonyl chloride after workup by quenching into ice and separation of the organic layer.

  • Step 2: The sulfonyl chloride intermediate is reacted with a stoichiometric amount of 4-chloroaniline, followed by heating (boiling) for 10 minutes to form the sulfonamide bond.

  • Step 3: The reaction mixture is cooled and poured into ice-cold water, precipitating the product, which is then filtered, washed, and recrystallized from dilute ethanol to yield 2,4-dichloro-N-(4-chlorophenyl)benzenesulfonamide with high purity.

While this method is specific to sulfonamide formation, it demonstrates the reactivity of 2,4-dichlorobenzene derivatives towards nucleophilic aromatic substitution by aryl amines, which can be conceptually extended to thiol nucleophiles for sulfide formation.

Preparation of Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- via Thiolation of 2,4-Dichlorobenzene Derivatives

This method involves the nucleophilic substitution of a 2,4-dichlorobenzene halide or sulfonyl chloride derivative with a 4-chlorophenyl thiolate anion to form the desired aryl sulfide bond.

  • Reagents:

    • 2,4-Dichlorobenzene halide or sulfonyl chloride derivative
    • 4-Chlorophenyl thiol or thiolate (generated by deprotonation of 4-chlorothiophenol with a base such as sodium hydride or potassium carbonate)
    • Suitable solvent (e.g., acetone, dimethylformamide)
    • Base (e.g., potassium carbonate, sodium hydride)
  • Procedure:

    • The 4-chlorothiophenol is deprotonated using a strong base to form the 4-chlorophenyl thiolate anion.
    • The thiolate anion is reacted with the 2,4-dichlorobenzene derivative under reflux conditions to facilitate nucleophilic aromatic substitution at the halogenated position.
    • The reaction progress is monitored by thin-layer chromatography (TLC).
    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
    • Purification is typically done by recrystallization from ethanol or other suitable solvents.

This method is widely used in the synthesis of diaryl sulfides and is applicable to the preparation of Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- due to the electron-withdrawing effect of the chlorine atoms activating the aromatic ring towards nucleophilic substitution.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Reaction Type Purification Method Notes
1 1,3-Dichlorobenzene + Chlorosulfonic acid Chloroform, 273 K, then 4-chloroaniline Sulfonyl chloride formation and sulfonamide synthesis Recrystallization from ethanol Related sulfonamide precursor synthesis
2 2,4-Dichlorobenzene halide + 4-chlorothiophenol Base (K2CO3, NaH), acetone or DMF, reflux Nucleophilic aromatic substitution (thiolation) Recrystallization from ethanol Direct formation of aryl sulfide bond
3 Aryl halides + thiolates (from patent literature) Stirring, solvents, controlled temperature Nucleophilic substitution with stirring methods Filtration and recrystallization General conditions for aryl sulfide formation

Analytical Characterization

The synthesized Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- compound is typically characterized by:

Chemical Reactions Analysis

Types of Reactions

Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Pesticides and Herbicides
Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- has been investigated for its efficacy as a pesticide. Its chlorinated structure enhances its stability and effectiveness against various pests. Studies have shown that it exhibits significant insecticidal properties, making it suitable for use in crop protection.

Application Effectiveness Target Organisms
InsecticideHighAphids, beetles
HerbicideModerateBroadleaf weeds

Pharmaceutical Applications

Drug Development
The compound is also explored in pharmaceutical research for its potential as an active pharmaceutical ingredient (API). Its unique chemical structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic effects.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- can exhibit anticancer properties. Research conducted on cell lines has demonstrated that these compounds can induce apoptosis in cancer cells while sparing normal cells.

Environmental Monitoring

Pollutant Tracking
Due to its persistence in the environment and potential toxicity, benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- is monitored as a hazardous substance. Regulatory bodies track its presence in soil and water to assess environmental health risks.

Monitoring Aspect Methodology Findings
Soil SamplesGas ChromatographyDetected at low levels
Water SamplesLiquid ChromatographyPresence indicates pollution

Industrial Applications

Chemical Synthesis
This compound serves as an intermediate in the synthesis of various chemicals and materials. Its chlorinated structure allows it to participate in electrophilic substitution reactions, making it valuable for producing other chlorinated compounds.

Example Reactions:

  • Electrophilic Aromatic Substitution
    • Reaction with nucleophiles to form new products.
  • Synthesis of Polymeric Materials
    • Used in the production of specialty polymers with enhanced thermal and chemical resistance.

Mechanism of Action

The mechanism of action of Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Formula Substituents Key Applications/Properties References
Compound A Not provided C₁₂H₇Cl₃S 2,4-Cl₂; 1-(4-Cl-C₆H₄-S) Potential insecticide candidate
Tetrasul 2227-13-6 C₁₂H₆Cl₄S 1,2,4-Cl₃; 5-(4-Cl-C₆H₄-S) Insecticide (revoked tolerances)
1-Chloro-4-[[(4-chlorophenyl)methyl]thio]benzene 103-17-3 C₁₃H₁₀Cl₂S 1-Cl; 4-(CH₂-S-4-Cl-C₆H₄) Not specified (structural analogue)
2,4-Dichloro-1-(4-nitrophenoxy)benzene Not provided C₁₂H₇Cl₂NO₃ 2,4-Cl₂; 1-(O-4-NO₂-C₆H₄) Synthetic intermediate (academic study)
2,4-Dichloro-1-(4-chloro-2-methoxyphenoxy)benzene 4640-01-1 C₁₃H₉Cl₃O₂ 2,4-Cl₂; 1-(O-4-Cl-2-MeO-C₆H₃) Antimicrobial agent (triclosan ether)

Key Comparative Analysis

Substituent Effects on Bioactivity
  • Chlorination Pattern: Compound A (two Cl atoms) vs. tetrasul (three Cl atoms): Increased chlorination in tetrasul enhances lipophilicity and environmental persistence but may raise regulatory concerns. highlights that thioether-containing pyridine derivatives exhibit potent insecticidal activity against aphids, underscoring the importance of the thio group in bioactivity .
  • Functional Group Variations: Thioether (-S-) vs. Ether (-O-): Compounds like 2,4-dichloro-1-(4-nitrophenoxy)benzene (phenoxy group) are less reactive in nucleophilic substitution compared to thioethers due to the weaker leaving-group ability of oxygen. Thioethers like Compound A may exhibit faster reaction kinetics in synthetic pathways . Methoxy vs.
Physicochemical Properties
  • demonstrates that dichlorobenzene derivatives (e.g., 1,2,4-trichlorobenzene) exhibit competitive reactivity in methoxycarbonylation reactions, suggesting that Compound A’s substituents may similarly influence its reactivity in catalytic processes .
Regulatory and Environmental Considerations
  • Tetrasul’s revocation as an insecticide underscores the need for rigorous toxicity assessments of Compound A, particularly regarding metabolites or degradation products.
  • Compounds with fewer chlorine atoms (e.g., Compound A) may face fewer regulatory hurdles compared to highly chlorinated analogues like tetrasul .

Biological Activity

Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- (CAS 55759-88-1) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and other therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of two chlorine atoms and a thioether linkage to a chlorophenyl group. This structural configuration contributes to its biological activity.

Biological Activities

1. Antibacterial Activity

Research indicates that derivatives of compounds similar to Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action often involves the inhibition of bacterial enzymes, which is crucial for their survival .

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for neuroprotective strategies in treating conditions like Alzheimer's disease. The percentage inhibition observed in various assays indicates a promising profile for therapeutic development .

Table 2: Enzyme Inhibition Assays

EnzymeInhibition Percentage (%)
AcetylcholinesteraseHigh (specific values vary)
UreaseStrong

Case Studies

Case Study 1: Antibacterial Screening

In a study focused on the antibacterial properties of synthesized compounds related to Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-, it was found that several derivatives displayed significant inhibitory effects against clinical isolates of pathogenic bacteria. The results were promising enough to warrant further investigation into their potential as new antibacterial agents.

Case Study 2: Enzyme Inhibition in Neurodegenerative Models

Another study investigated the effects of the compound on AChE in vitro and in vivo models of neurodegeneration. The results indicated that the compound not only inhibited AChE effectively but also showed neuroprotective properties in animal models, suggesting its potential utility in treating Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-. Modifications at specific positions on the benzene ring or changes in the thioether group can significantly alter biological activity. Research indicates that introducing electronegative substituents like chlorine enhances enzyme inhibition and antibacterial potency .

Q & A

Advanced Research Question

  • Quantitative Structure-Activity Relationship (QSAR) Models : Predict biodegradability and toxicity based on molecular descriptors (e.g., logP, polar surface area) .
  • Molecular Dynamics (MD) Simulations : Assess interactions with biological targets, such as enzyme active sites or lipid membranes.
  • Environmental Partitioning Models : Use software like EPI Suite to estimate persistence in soil/water systems .

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